Lipophilicity and Polarity vs. Clinical Nitrofurans
2-(5-Nitrofuran-2-amido)benzoic acid exhibits an XLogP3-AA value of 2.4, which is >40-fold higher (on a log scale) than that of the widely used nitrofuran antibiotic nitrofurantoin (XLogP3-AA = -0.09) and comparable to nifuroxazide (XLogP3-AA = 2.35). Its topological polar surface area (TPSA) of 125 Ų is slightly elevated compared to nifuroxazide (117.97 Ų) and nitrofurantoin (118.05 Ų) [1][2][3]. These values indicate that 2-(5-nitrofuran-2-amido)benzoic acid possesses significantly higher lipophilicity than nitrofurantoin, which would favor passive diffusion across lipid membranes but may also increase plasma protein binding. The marginally higher TPSA relative to nifuroxazide suggests a modest reduction in passive permeability despite similar lipophilicity [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 125 Ų |
| Comparator Or Baseline | Nitrofurantoin: XLogP3-AA = -0.09, TPSA = 118.05 Ų; Nifuroxazide: XLogP3-AA = 2.35, TPSA = 117.97 Ų |
| Quantified Difference | ΔXLogP3-AA vs. nitrofurantoin = 2.49; ΔXLogP3-AA vs. nifuroxazide = 0.05; ΔTPSA vs. nifuroxazide = +7.03 Ų |
| Conditions | Computed values from PubChem (XLogP3-AA) and IUPHAR/BPS Guide to Pharmacology databases |
Why This Matters
Procurement decisions must consider that the target compound's distinct lipophilicity-polarity balance precludes direct substitution for either nitrofurantoin (hydrophilic) or nifuroxazide (similar lipophilicity but different biological activity) without experimental revalidation of permeability and distribution properties.
- [1] PubChem. Compound Summary for CID 4844166, 2-(5-Nitrofuran-2-amido)benzoic acid. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] GuidetoImmunopharmacology. Nitrofurantoin ligand page. Retrieved April 23, 2026. View Source
- [3] GuidetoImmunopharmacology. Nifuroxazide ligand page. Retrieved April 23, 2026. View Source
- [4] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
